Cas no 1343299-68-2 (2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole)

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a brominated thiadiazole core substituted with a 2-fluoro-4-nitrophenyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The presence of bromine enhances its utility in cross-coupling reactions, while the electron-withdrawing nitro and fluoro substituents influence its electronic properties, facilitating further functionalization. Its well-defined molecular architecture is advantageous for pharmaceutical and agrochemical research, where precise structural modifications are critical. The compound’s stability and compatibility with diverse reaction conditions further underscore its utility in synthetic chemistry applications.
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole structure
1343299-68-2 structure
Product Name:2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
CAS No:1343299-68-2
MF:C8H3BrFN3O2S
MW:304.095722436905
CID:5841358
PubChem ID:63384082
Update Time:2025-05-21

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1343299-68-2
    • AKOS012690350
    • EN300-7549056
    • 2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
    • 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
    • Inchi: 1S/C8H3BrFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H
    • InChI Key: NVRUSABSTYHTPM-UHFFFAOYSA-N
    • SMILES: BrC1=NN=C(C2C=CC(=CC=2F)[N+](=O)[O-])S1

Computed Properties

  • Exact Mass: 302.91134g/mol
  • Monoisotopic Mass: 302.91134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 99.8Ų

2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole Pricemore >>

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Additional information on 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Comprehensive Overview of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS No. 1343299-68-2)

The compound 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS No. 1343299-68-2) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. Its unique structural features, including a thiadiazole core, a bromo substituent, and a fluoro-nitrophenyl moiety, make it a versatile intermediate for synthesizing novel bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and oncological pathways.

In recent years, the demand for fluorinated and nitro-substituted heterocycles has surged due to their enhanced pharmacokinetic properties and binding affinities. The presence of both fluorine and nitro groups in 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole contributes to its electron-withdrawing characteristics, which are critical for modulating the reactivity and stability of derived compounds. This aligns with the growing trend in pharmaceutical R&D to optimize lead compounds for improved metabolic stability and target selectivity.

From an agrochemical perspective, thiadiazole derivatives are known for their herbicidal, fungicidal, and insecticidal activities. The bromo and nitrophenyl functionalities in this compound may enhance its interaction with biological targets in pests, making it a candidate for developing next-generation crop protection agents. With the global push toward sustainable agriculture, researchers are keen on identifying eco-friendly alternatives, and this compound's structural motifs offer a promising starting point.

The synthesis of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole typically involves multi-step reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yields and reduce reaction times, addressing the industry's need for cost-effective and scalable production methods. These innovations are particularly relevant given the increasing focus on green chemistry and process optimization in fine chemical manufacturing.

In material science, the compound's aromatic and heterocyclic structure lends itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to participate in π-π stacking interactions and charge transfer processes makes it a valuable building block for designing functional materials. This aligns with the surge in demand for high-performance organic semiconductors in the renewable energy sector.

Analytical characterization of 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole employs techniques like nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm its purity and structural integrity. These methods are crucial for ensuring reproducibility in research and industrial applications, a topic of high importance in quality control discussions across scientific forums.

Safety and handling protocols for this compound emphasize standard laboratory practices, given its nitro and bromo groups. While not classified as hazardous under standard regulations, proper ventilation and personal protective equipment (PPE) are recommended during handling. This reflects the broader scientific community's emphasis on workplace safety and regulatory compliance.

In summary, 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS No. 1343299-68-2) represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its unique structural attributes and reactivity profile continue to inspire innovation across these disciplines, making it a subject of ongoing research and commercial interest.

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